molecular formula C23H22FN5O B2421591 2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251633-66-5

2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2421591
CAS No.: 1251633-66-5
M. Wt: 403.461
InChI Key: PERYGDKSYMYNCG-UHFFFAOYSA-N
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Description

2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound that features a combination of fluorine, naphthyridine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic synthesis. Common steps may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step may involve amide bond formation using reagents like carbodiimides.

    Fluorination and nitrile introduction: These steps can be carried out using fluorinating agents and cyanation reactions, respectively.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-aminobenzonitrile: A simpler analog with similar functional groups.

    7-Methyl-1,8-naphthyridine: Shares the naphthyridine core structure.

    2-Methylpiperidine: Contains the piperidine moiety.

Uniqueness

2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and applications that are not observed in simpler analogs.

Conclusion

This compound is a compound of significant interest in scientific research Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in various fields

Biological Activity

2-Fluoro-5-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a synthetic compound with potential therapeutic applications. Its biological activity primarily revolves around its interactions with various molecular targets, particularly in the context of cancer treatment and other diseases.

  • Molecular Formula : C23H22FN5O
  • Molecular Weight : 405.45 g/mol
  • CAS Number : 1251677-91-4

The compound exhibits a unique mechanism of action by targeting specific proteins involved in cell signaling pathways. It has been noted for its inhibitory effects on c-Met, a receptor tyrosine kinase implicated in various cancers. Inhibition of c-Met can lead to reduced cell proliferation and metastasis, making it a candidate for cancer therapy.

Inhibitory Effects on c-Met

Research has shown that derivatives similar to this compound demonstrate significant inhibition of c-Met activity. For instance, compounds designed with similar scaffolds have reported IC50 values as low as 7.7 nM against c-Met, indicating strong potential for therapeutic application against c-Met-dependent cancers .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicate that the compound can effectively inhibit cell proliferation with IC50 values ranging from 0.19 to 0.71 μM in certain models. Notably, it has shown efficacy in overcoming drug resistance mechanisms associated with gefitinib, a common treatment for non-small cell lung cancer .

Case Studies

  • Xenograft Model : In NIH-3T3/TPR-Met xenograft models, treatment with compounds structurally related to this compound resulted in a tumor growth inhibition of approximately 45% at a dosage of 100 mg/kg. This suggests potential for in vivo efficacy against tumors expressing c-Met .
  • Combination Therapies : Studies have indicated that combining this compound with other agents could enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and survival.

Data Summary Table

Parameter Value
Molecular FormulaC23H22FN5O
Molecular Weight405.45 g/mol
IC50 against c-MetUp to 7.7 nM
Cytotoxicity IC50 Range0.19 - 0.71 μM
Tumor Growth Inhibition45% (in xenograft model)

Properties

IUPAC Name

2-fluoro-5-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-14-6-8-18-21(28-17-7-9-20(24)16(11-17)12-25)19(13-26-22(18)27-14)23(30)29-10-4-3-5-15(29)2/h6-9,11,13,15H,3-5,10H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERYGDKSYMYNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C#N)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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